N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 3,4-dimethoxyphenyl group, an oxadiazole ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 3,4-dimethoxyphenylacetic acid: This can be achieved through the decarboxylation of 3-(3,4-dimethoxyphenyl)-2’,3’-epoxy-potassium propionate in water, followed by extraction with an organic solvent such as toluene.
Synthesis of 1,3,4-oxadiazole ring: The 3,4-dimethoxyphenylacetic acid is then converted to the corresponding hydrazide, which undergoes cyclization with a suitable reagent (e.g., phosphorus oxychloride) to form the 1,3,4-oxadiazole ring.
Formation of oxazole ring: The oxadiazole intermediate is further reacted with a suitable precursor to form the oxazole ring.
Final coupling: The oxazole intermediate is then coupled with a carboxamide group under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It can be used in the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It can be used as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell signaling, thereby reducing cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-3,4,5-trimethoxybenzamide
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,4-dimethoxyphenethylamine
Uniqueness
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is unique due to its combination of the oxadiazole and oxazole rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds.
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features an oxadiazole ring and a methoxy-substituted phenyl group, which are known to influence its biological properties. The molecular formula is C15H12N4O7 with a molecular weight of 360.28 g/mol.
Property | Value |
---|---|
Molecular Formula | C15H12N4O7 |
Molecular Weight | 360.28 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : Compounds with oxadiazole moieties have been shown to inhibit key enzymes involved in cellular pathways. For instance, they may inhibit carbonic anhydrases and histone deacetylases (HDACs), which are crucial in cancer progression .
- Receptor Modulation : The presence of the dimethoxyphenyl group suggests potential interactions with various receptors that could modulate signaling pathways related to inflammation and cancer .
- Apoptosis Induction : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death .
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. Studies have demonstrated that modifications to the oxadiazole structure can enhance cytotoxicity against various cancer cell lines:
- Cytotoxicity Assays : In vitro assays have shown that the compound exhibits IC50 values in the low micromolar range against several cancer cell lines including breast and lung cancers .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been observed in animal models:
- Animal Studies : Inflammation-induced models showed a reduction in inflammatory markers when treated with the compound, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
Preliminary evaluations suggest that this compound also possesses antimicrobial properties:
- In Vitro Testing : The compound demonstrated inhibitory effects against various bacterial strains in laboratory settings, indicating a broad-spectrum antimicrobial potential .
Case Studies
- Study on Anticancer Efficacy : A study published in PubMed Central highlighted the synthesis of similar oxadiazole compounds and their evaluation against 11 different cancer cell lines. The results indicated promising anticancer activity with certain derivatives showing enhanced potency compared to standard treatments like cisplatin .
- Inflammation Model Study : In a controlled experiment using a rat model for inflammatory disease, treatment with this compound resulted in a significant decrease in paw edema compared to control groups .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential:
- Absorption and Distribution : The compound's solubility and permeability are influenced by its chemical structure. The presence of methoxy groups enhances lipophilicity which may improve absorption rates.
- Metabolism : Biotransformation studies indicate that metabolites retain some biological activity, which could contribute to the overall efficacy of the drug .
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5/c1-8-6-10(19-24-8)13(20)16-15-18-17-14(23-15)9-4-5-11(21-2)12(7-9)22-3/h4-7H,1-3H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDXBIDZEBHDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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